

# (R)-BAY-85-8501: A Technical Guide for Pulmonary Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | (R)-BAY-85-8501 |           |
| Cat. No.:            | B10775196       | Get Quote |

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-BAY-85-8501**, a potent and selective inhibitor of human neutrophil elastase (HNE), and its application in the study of pulmonary diseases. This document details the compound's mechanism of action, summarizes key preclinical and clinical data, and outlines relevant experimental protocols.

It is important to note that the nomenclature in early drug development can be complex. While the query specifies **(R)-BAY-85-8501**, the publicly available literature predominantly refers to BAY 85-8501, a compound identified as a selective HNE inhibitor for pulmonary diseases.[1][2] The chemical name, ((4S)-4-[4-cyano-2-(methylsulfonyl)phenyl]-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile), indicates a specific stereoisomer, (4S), which is likely the basis for the "(R)-" designation in the query.[1][2]

Separately, Bayer has developed another class of compounds, the soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat, Riociguat), which are also highly relevant to pulmonary vascular diseases.[3][4][5] This guide will focus primarily on the HNE inhibitor BAY 85-8501, as specified, while acknowledging the distinct role of sGC stimulators in pulmonary disease research.

# The Role of Human Neutrophil Elastase (HNE) in Pulmonary Disease



Human neutrophil elastase is a serine protease stored in the azurophil granules of neutrophils. [2] In healthy individuals, its activity is tightly controlled by endogenous inhibitors. However, in many chronic inflammatory pulmonary diseases, an imbalance occurs, leading to excessive HNE activity. This overactivity contributes to the pathophysiology of diseases such as noncystic fibrosis bronchiectasis (non-CF BE), chronic obstructive pulmonary disease (COPD), acute lung injury (ALI), and pulmonary hypertension (PH).[1][2]

The pathological contributions of HNE include:

- Matrix Degradation: HNE breaks down critical components of the lung's extracellular matrix, including elastin and collagen, leading to tissue damage and loss of lung function.[2]
- Inflammation: HNE can cleave and activate various proteins, perpetuating the inflammatory cycle.
- Mucus Hypersecretion: It is a potent secretagogue, contributing to airway obstruction.

BAY 85-8501 was developed as a selective and reversible HNE inhibitor to re-establish the protease-antiprotease balance and mitigate the destructive effects of HNE in the lungs.[1][6]

# Signaling Pathway: HNE-Mediated Lung Damage and Inhibition by BAY 85-8501



Click to download full resolution via product page

Caption: Pathological cascade of HNE and the inhibitory action of BAY 85-8501.

# **Data Presentation: Preclinical and Clinical Findings**



BAY 85-8501 has been evaluated in both preclinical models and clinical trials for pulmonary diseases.

### **Preclinical Efficacy**

Chemical optimization of a novel dihydropyrimidinone lead structure resulted in BAY 85-8501, which demonstrated picomolar potency and outstanding target selectivity.[1][2] It proved efficacious in a rodent animal model related to acute lung injury (ALI).[1][2]

#### Phase 2a Clinical Trial in Non-CF Bronchiectasis

A Phase 2a randomized, double-blind, placebo-controlled study was conducted to assess the safety and efficacy of BAY 85-8501 in patients with non-CF bronchiectasis.[6][7]

Table 1: Summary of Phase 2a Clinical Trial Data for BAY 85-8501 in Non-CF Bronchiectasis[6]



| Parameter                    | BAY 85-8501 (1 mg,<br>once daily) (n=47) | Placebo (n=47)                | Outcome                                                                                      |
|------------------------------|------------------------------------------|-------------------------------|----------------------------------------------------------------------------------------------|
| Safety & Tolerability        |                                          |                               |                                                                                              |
| Treatment-Emergent<br>AEs    | 31 patients (66%)                        | 36 patients (77%)             | Favorable safety and tolerability profile; AEs were mostly mild or moderate.                 |
| Serious TEAEs                | 3 patients                               | 1 patient                     | Not considered to be study-drug related.                                                     |
| Clinical Efficacy            |                                          |                               |                                                                                              |
| Pulmonary Function<br>(FEV1) | No significant change from baseline      | No significant change         | No improvement observed over the 28-day treatment period.                                    |
| Health-Related QoL           | No improvement                           | No improvement                | No significant change in quality of life scores.                                             |
| Biomarkers                   |                                          |                               |                                                                                              |
| HNE Activity (in blood)      | Significant decrease                     | No significant change         | Demonstrated target<br>engagement in the<br>systemic circulation (P<br>= 0.0250 vs placebo). |
| Sputum Biomarkers            | No significant<br>differences            | No significant<br>differences | Did not show significant changes in sputum inflammatory or tissue damage biomarkers.         |
| Pharmacokinetics             |                                          |                               |                                                                                              |
| Trough Plasma Conc.          | Plateaued after 2<br>weeks               | N/A                           | Consistent drug exposure was achieved.                                                       |



Source: Data compiled from the Phase 2a clinical trial results.[6][7]

# Experimental Protocols Phase 2a Clinical Trial Workflow for BAY 85-8501

The study was designed to rigorously assess the safety and preliminary efficacy of the compound over a short duration.

- Primary Objective: To assess the safety and tolerability of 1 mg BAY 85-8501 administered once daily for 28 days compared with placebo.[6]
- Secondary Objectives: To investigate effects on health-related quality of life, pulmonary function, inflammatory and tissue damage biomarkers, and to evaluate pharmacokinetics.[6]
- Patient Population: 94 patients with a documented diagnosis of non-CF bronchiectasis, stable pulmonary status (FEV1 ≥30% and <90% predicted), and on a stable treatment regimen.[6][7]
- Study Design: Randomized, placebo-controlled, double-blind, parallel-group study with a 28-day treatment phase followed by a 28-day follow-up period.[6][8]





Click to download full resolution via product page

Caption: Workflow of the Phase 2a clinical trial for BAY 85-8501.

### **Preclinical Models for HNE Inhibitor Evaluation**



Standard preclinical models to assess the efficacy of HNE inhibitors for pulmonary diseases often involve inducing an acute inflammatory response in rodents.

- Model: Lipopolysaccharide (LPS)-induced acute lung injury.
- Methodology:
  - Rodents (mice or rats) are administered the HNE inhibitor (e.g., BAY 85-8501) or vehicle control, often via oral gavage.
  - After a set period, lung injury is induced by intratracheal or intranasal administration of LPS.
  - o After 24-48 hours, animals are euthanized.
- Key Endpoints:
  - Bronchoalveolar Lavage (BAL) Fluid Analysis: Measurement of total and differential cell counts (especially neutrophils), total protein concentration (as a marker of vascular permeability), and levels of inflammatory cytokines (e.g., TNF-α, IL-6).
  - Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with H&E) to assess the degree of inflammation, edema, and structural damage.
  - HNE Activity Assays: Measurement of elastase activity in BAL fluid or lung homogenates to confirm target engagement.

## **Context: sGC Stimulators in Pulmonary Disease**

It is beneficial for researchers to distinguish HNE inhibitors from another class of Bayer compounds investigated for pulmonary conditions: soluble guanylate cyclase (sGC) stimulators. Deficiencies in the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway are implicated in the pathogenesis of cardiovascular and pulmonary diseases.[3][9]

sGC stimulators, such as Vericiguat and Riociguat, work by directly stimulating sGC, increasing cGMP production, which leads to vasodilation and has anti-proliferative and anti-inflammatory effects.[3][5][10] This mechanism is particularly relevant for pulmonary hypertension.[5]



Preclinical studies using sGC stimulators like BAY 41-2272 have shown beneficial effects in experimental models of COPD and pulmonary hypertension, reducing oxidative stress, emphysema, and vascular remodeling.[11][12][13][14]

### Signaling Pathway: The NO-sGC-cGMP Pathway



Click to download full resolution via product page

Caption: The NO-sGC-cGMP signaling pathway and the action of sGC stimulators.

### **Conclusion and Future Directions**

BAY 85-8501 is a selective human neutrophil elastase inhibitor that has been investigated as a potential therapeutic agent for inflammatory pulmonary diseases like non-CF bronchiectasis. The compound demonstrated a favorable safety profile and successfully engaged its target in the systemic circulation in a Phase 2a trial.[6] However, this did not translate to improvements in pulmonary function or a reduction in airway inflammation biomarkers within the 28-day study period.[6][15]

These findings suggest that while HNE is a valid target, future studies may require longer treatment durations, different dosing regimens, or patient populations with specific biomarker profiles to demonstrate clinical efficacy.[6] For researchers, BAY 85-8501 remains a valuable chemical probe for investigating the role of HNE in the complex pathophysiology of pulmonary diseases. Distinguishing its mechanism from other pathways, such as sGC stimulation, is critical for designing targeted and effective research strategies in the ongoing effort to develop novel treatments for these challenging conditions.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases -PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Different Effects of Riociguat and Vericiguat on Pulmonary Vessels and Airways PMC [pmc.ncbi.nlm.nih.gov]
- 5. rarediseasesjournal.com [rarediseasesjournal.com]
- 6. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bronchiectasis | Study 16359 | Bayer Clinical Trials Explorer [clinicaltrials.bayer.com]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Vericiguat? [synapse.patsnap.com]
- 11. Soluble guanylate cyclase stimulation reduces oxidative stress in experimental Chronic Obstructive Pulmonary Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Soluble guanylate cyclase stimulation reduces oxidative stress in experimental Chronic Obstructive Pulmonary Disease PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [(R)-BAY-85-8501: A Technical Guide for Pulmonary Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775196#r-bay-85-8501-for-studying-pulmonary-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com